molecular formula C13H28N2 B1586570 1-Nonan-5-ylpiperazine CAS No. 83655-59-8

1-Nonan-5-ylpiperazine

Cat. No. B1586570
CAS RN: 83655-59-8
M. Wt: 212.37 g/mol
InChI Key: CZWMOMPWEKTUJW-UHFFFAOYSA-N
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Description

1-Nonan-5-ylpiperazine, also known as N-nonylpiperazine , is a chemical compound belonging to the class of piperazines . It is characterized by a piperazine ring with a nonyl (nine-carbon) side chain attached at the fifth position. This compound has been studied for various applications due to its unique structure and potential biological activities.



Synthesis Analysis

The synthesis of 1-Nonan-5-ylpiperazine involves the reaction of piperazine (a heterocyclic compound) with a nonyl halide (such as nonyl bromide or nonyl chloride ). The nucleophilic substitution of the halide group by the piperazine nitrogen results in the formation of the desired product. Various synthetic routes exist, and the choice of reagents and conditions influences the yield and purity of the compound.



Molecular Structure Analysis

The molecular formula of 1-Nonan-5-ylpiperazine is C₁₈H₃₄N₂ . Its structure consists of a six-membered piperazine ring with a nonyl group attached to one of the nitrogen atoms. The nonyl side chain provides hydrophobic properties, which may impact its interactions with biological targets.



Chemical Reactions Analysis

1-Nonan-5-ylpiperazine can undergo various chemical reactions, including alkylation , acylation , and oxidation . These reactions modify its functional groups and influence its pharmacological properties. Researchers have explored its reactivity in the context of drug development and organic synthesis.



Physical And Chemical Properties Analysis


  • Physical State : 1-Nonan-5-ylpiperazine is typically a colorless to pale yellow liquid.

  • Melting Point : It melts around −20°C .

  • Boiling Point : The boiling point is approximately 200°C .

  • Solubility : It is soluble in organic solvents (e.g., ethanol, chloroform) but sparingly soluble in water.


Safety And Hazards


  • Toxicity : While limited toxicity data are available, caution should be exercised due to its potential effects on the central nervous system.

  • Handling : Proper handling procedures, including protective equipment, are essential.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

1-Nonan-5-ylpiperazine remains an intriguing compound with untapped potential. Future research could focus on:



  • Biological Activity : Investigate its interactions with receptors, enzymes, and cellular pathways.

  • Drug Development : Explore derivatives for therapeutic applications.

  • Structure-Activity Relationships : Understand how modifications impact its properties.


properties

IUPAC Name

1-nonan-5-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-3-5-7-13(8-6-4-2)15-11-9-14-10-12-15/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWMOMPWEKTUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375071
Record name 1-nonan-5-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonan-5-ylpiperazine

CAS RN

83655-59-8
Record name 1-nonan-5-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83655-59-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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